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9H-Carbazole-9-hexanamide, N-hydroxy-

Cat. No.: B8476758
M. Wt: 296.4 g/mol
InChI Key: SOMDVJCUFVPZKM-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Histone Deacetylase Inhibitors (HDACi)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.com This deacetylation process leads to a more compact chromatin structure, which generally results in transcriptional repression. mdpi.com An imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), is associated with the development of various diseases, including cancer. nih.gov

Consequently, inhibitors of HDACs have become a major focus for therapeutic development. mdpi.comnih.gov The general pharmacophore model for a typical HDAC inhibitor consists of three key components: a surface recognition "cap" group that interacts with the outer rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the essential Zn²⁺ ion in the catalytic pocket of the enzyme. nih.govmdpi.com

N-hydroxy-9H-Carbazole-9-hexanamide fits this model perfectly. The carbazole (B46965) moiety serves as the cap group, the hexanamide (B146200) chain functions as the linker, and the N-hydroxy (hydroxamic acid) group acts as the zinc-binding group. rsc.org The hydroxamic acid functional group (-CONHOH) is one of the most common and effective ZBGs employed in the design of potent HDAC inhibitors, known for its ability to form strong chelating interactions with the zinc ion in the active site. mdpi.combeilstein-journals.org Several approved drugs and clinical candidates are based on this chemical motif.

Significance of Carbazole Scaffolds in Chemical Biology and Medicinal Chemistry

The carbazole ring system, a tricyclic aromatic structure consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, is considered a "privileged scaffold" in medicinal chemistry. echemcom.com This designation stems from its presence in numerous naturally occurring alkaloids and synthetically developed molecules that exhibit a wide array of potent biological activities. echemcom.comnih.gov

Carbazole and its derivatives have been reported to possess antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and, notably, antitumor properties. echemcom.comnih.govresearchgate.net The rigid, planar, and electron-rich nature of the carbazole nucleus allows it to participate in various biological interactions, including intercalation with DNA and binding to enzyme active sites. Its structure can be readily modified at multiple positions, enabling chemists to fine-tune its pharmacological properties. nih.gov This versatility has made the carbazole scaffold a foundational component in the design of new therapeutic agents. echemcom.com

Rationale for Investigating N-hydroxy-9H-Carbazole-9-hexanamide and Analogues

The rationale for synthesizing and evaluating N-hydroxy-9H-Carbazole-9-hexanamide is grounded in the established principles of HDAC inhibitor design and the proven biological relevance of the carbazole scaffold. The investigation seeks to leverage the synergistic potential of combining a potent cap group with a highly effective zinc-binding moiety.

Modulation of HDAC activity has profound biological consequences. By inhibiting HDACs, the equilibrium of lysine acetylation is shifted, leading to histone hyperacetylation. This relaxes the chromatin structure, making DNA more accessible to transcription factors and allowing for the expression of previously silenced genes. mdpi.com

A critical outcome of this process is the re-expression of tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells. nih.gov Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in key cellular processes, further contributing to their therapeutic effects. mdpi.com The ability of HDAC inhibitors to reprogram gene expression epigenetically makes them a promising class of agents for cancer therapy and potentially for treating neurodegenerative and inflammatory diseases. nih.govnih.gov

The development of carbazole-based hydroxamates as HDAC inhibitors represents a targeted strategy to create novel and potentially more selective or potent therapeutic agents. The large, lipophilic surface of the carbazole scaffold is well-suited to interact with the surface residues of the HDAC active site, which can contribute to both potency and isoform selectivity. rsc.org

Research into carboline-based hydroxamic acids, which are structurally related to carbazoles, has yielded highly potent and selective HDAC6 inhibitors. For instance, the tetrahydro-γ-carboline analogue, Tubastatin A, demonstrates an IC50 of 15 nM against HDAC6 with over 1,000-fold selectivity against HDAC1. rsc.org Similarly, other carbazole-based inhibitors have shown significant activity. The strategic combination of the carbazole cap group with the hydroxamic acid zinc-binding function continues to be an active area of research, aiming to produce next-generation HDAC inhibitors with improved therapeutic profiles. rsc.org

Research Data on Carbazole and Carboline-Based HDAC Inhibitors

The following table presents inhibitory concentration (IC50) data for several carbazole and carboline-based compounds against various HDAC isoforms, illustrating the potency and selectivity that can be achieved with these scaffolds.

Compound Name/ReferenceScaffold TypeTarget HDAC IsoformIC50 (nM)Selectivity
Compound 50 (Tubastatin A)Tetrahydro-γ-carbolineHDAC615>1000-fold vs HDAC1
Compound 44QuinazolineHDAC61725-fold vs HDAC1
Compound 65Branched LinkerHDAC61.6450-fold vs HDAC1
Compound 66 (HPOB)Not SpecifiedHDAC652~50-fold vs HDAC1
Compound 59NaphthalimideHDAC60.11080-fold vs HDAC1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O2 B8476758 9H-Carbazole-9-hexanamide, N-hydroxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

6-carbazol-9-yl-N-hydroxyhexanamide

InChI

InChI=1S/C18H20N2O2/c21-18(19-22)12-2-1-7-13-20-16-10-5-3-8-14(16)15-9-4-6-11-17(15)20/h3-6,8-11,22H,1-2,7,12-13H2,(H,19,21)

InChI Key

SOMDVJCUFVPZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC(=O)NO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Hydroxy 9h Carbazole 9 Hexanamide

Elucidation of Retrosynthetic Pathways for N-hydroxy-9H-Carbazole-9-hexanamide

Retrosynthetic analysis of N-hydroxy-9H-carbazole-9-hexanamide reveals a logical disconnection approach to simplify its complex structure into readily available starting materials. The primary disconnection point is the amide bond of the hydroxamate moiety, leading to 9H-carbazole-9-hexanoic acid and hydroxylamine (B1172632). This key intermediate, 9H-carbazole-9-hexanoic acid, can be further disconnected at the N-9 position of the carbazole (B46965) ring, breaking the bond between the nitrogen and the hexanoic acid side chain. This step retrosynthetically yields the carbazole core and a six-carbon chain precursor, such as a 6-halo-hexanoic acid ester. The carbazole core itself can be envisioned as being assembled through various classical methods, including the Borsche-Drechsel cyclization or Graebe-Ullmann reaction, or more modern transition-metal-catalyzed C-H activation/amination strategies. This strategic dismantling of the target molecule provides a clear roadmap for its forward synthesis, highlighting the key chemical transformations necessary for its construction.

Multistep Synthetic Approaches to the Core Structure

The forward synthesis of N-hydroxy-9H-carbazole-9-hexanamide is a testament to the versatility of modern organic chemistry, requiring a series of carefully orchestrated steps to build the molecule with precision.

Friedel-Crafts Acylation Strategies in Carbazole Functionalization

While not directly employed in the synthesis of the hexanamide (B146200) side chain at the N-9 position, Friedel-Crafts acylation is a fundamental tool for the functionalization of the carbazole aromatic rings (C-1 to C-8). This electrophilic aromatic substitution reaction allows for the introduction of acyl groups, which can serve as handles for further chemical modifications. The regioselectivity of the acylation is highly dependent on the reaction conditions and the nature of the substituents already present on the carbazole ring. For instance, acylation of 9-alkylcarbazoles often occurs at the C-3 and C-6 positions, which are electronically enriched. Lewis acids such as aluminum chloride (AlCl₃) are common catalysts for this transformation. Recent advancements have also explored the use of milder and more selective catalysts to control the position of acylation.

Derivatization of the Carbazole Nitrogen (N-9)

A crucial step in the synthesis of the target molecule is the alkylation of the carbazole nitrogen. This is typically achieved by reacting carbazole with a suitable alkylating agent in the presence of a base. To introduce the hexanamide precursor, a bifunctional reagent such as an ester of 6-bromohexanoic acid is commonly used. The reaction proceeds via an Sₙ2 mechanism, where the deprotonated carbazole nitrogen acts as a nucleophile, displacing the bromide ion. Microwave-assisted N-alkylation has been shown to significantly accelerate this reaction, often leading to higher yields in shorter reaction times.

ReagentBaseSolventConditionsOutcome
Ethyl 6-bromohexanoateK₂CO₃DMFConventional HeatingN-alkylation of carbazole
Ethyl 6-bromohexanoateNaHTHFRoom TemperatureN-alkylation of carbazole
6-BromohexylbenzeneKOHDMSOMicrowave IrradiationN-alkylation of carbazole

Formation of the Hexanamide Chain Precursor

Following the successful N-alkylation of the carbazole, the next stage involves the formation of the hexanamide chain precursor. If the alkylating agent used was an ester of 6-bromohexanoic acid, the resulting product is ethyl 9H-carbazole-9-hexanoate. This ester can then be hydrolyzed to the corresponding carboxylic acid, 9H-carbazole-9-hexanoic acid, under basic conditions, for example, using potassium hydroxide (B78521) in a mixture of water and ethanol. This carboxylic acid is the direct precursor to the final hydroxamate.

Alternatively, if the N-alkylation was performed with a reagent like 9-(6-bromohexyl)-9H-carbazole, the terminal bromide would need to be converted to a carboxylic acid. This can be achieved through various methods, such as reaction with sodium cyanide followed by hydrolysis of the resulting nitrile.

N-hydroxylation for Hydroxamate Moiety Introduction

The final and defining step in the synthesis is the introduction of the N-hydroxy group to form the hydroxamate moiety. This is typically achieved by converting the 9H-carbazole-9-hexanoic acid into a more reactive species, which is then reacted with hydroxylamine. A common method involves the activation of the carboxylic acid with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), followed by the addition of hydroxylamine hydrochloride in the presence of a base. This method provides a mild and efficient route to the desired N-hydroxy-9H-carbazole-9-hexanamide.

Carboxylic Acid DerivativeCoupling AgentHydroxylamine SourceBaseProduct
9H-Carbazole-9-hexanoic acidCDINH₂OH·HClEt₃NN-hydroxy-9H-carbazole-9-hexanamide
9H-Carbazole-9-hexanoic acidDCC/HOBtNH₂OH·HClNMMN-hydroxy-9H-carbazole-9-hexanamide
9H-Carbazole-9-hexanoyl chlorideNH₂OHPyridine-N-hydroxy-9H-carbazole-9-hexanamide

Advanced Synthetic Methodologies for Carbazole Analogues

The field of carbazole synthesis is continually evolving, with new and more efficient methods being developed. These advanced methodologies often focus on improving regioselectivity, reducing the number of synthetic steps, and employing more environmentally benign reaction conditions. nih.govnih.gov

Recent developments include:

Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of the C-H bonds of the carbazole ring, bypassing the need for pre-functionalized starting materials. chim.itnih.gov Catalysts based on palladium, rhodium, and iridium have been successfully employed for the site-selective introduction of various functional groups. chim.it

Cascade and Domino Reactions: These elegant one-pot procedures involve a series of intramolecular reactions to rapidly construct the carbazole core from simpler precursors. nih.gov Lewis acid-catalyzed cascade annulation methods have emerged as a powerful tool for the synthesis of highly substituted carbazoles. nih.gov

Photoredox Catalysis: The use of visible light to initiate chemical transformations has gained significant traction in organic synthesis. Photoredox catalysis offers a mild and sustainable approach to carbazole functionalization.

These advanced methodologies not only provide more efficient routes to known carbazole derivatives but also open up new avenues for the synthesis of novel analogues with unique properties.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling) for Carbazole Modification

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for modifying the carbazole skeleton. nih.gov The Suzuki-Miyaura coupling, in particular, is widely employed for the arylation, vinylation, or alkylation of halogenated carbazole precursors. derpharmachemica.comrsc.org

The general approach involves the reaction of a halo-carbazole derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net For the modification of N-hydroxy-9H-Carbazole-9-hexanamide, the process would first require regioselective halogenation (e.g., bromination or iodination) of the carbazole ring at one of its eight available positions (C1-C8). The resulting halo-carbazole could then be subjected to Suzuki coupling conditions to introduce a wide array of substituents.

Key components of the Suzuki-Miyaura reaction include:

Palladium Catalyst: A variety of palladium sources can be used, often complexed with phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄) which are crucial for the catalytic cycle. derpharmachemica.com

Base: A base such as potassium carbonate or sodium carbonate is required to activate the organoboron species. derpharmachemica.com

Solvent: The reaction is typically carried out in solvents like toluene, dioxane, or DMF. derpharmachemica.com

This methodology has been successfully used to synthesize a variety of functionalized carbazoles, demonstrating its tolerance to different functional groups and its utility in building complex molecular architectures. rsc.orgnih.gov For instance, the synthesis of carbazole-3-carboxylic acid has been achieved using a Suzuki-Miyaura cross-coupling reaction as a key step to form the foundational 2'-Nitro-biphenyl-3-carboxylic acid methyl ester intermediate. derpharmachemica.com

Directed Metalation Group (DMG) Strategies in Carbazole Functionalization

Directed Metalation Group (DMG) strategies offer an alternative and highly regioselective method for functionalizing C-H bonds, bypassing the need for pre-functionalized halogenated substrates. chim.it This approach utilizes a functional group on the substrate that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (metalation) to a specific, often adjacent, position. rsc.org

While the N-hydroxy-hexanamide group at the N9 position of the target molecule is too distant to directly influence metalation on the carbocyclic rings, a directing group could be installed elsewhere on the carbazole nucleus. Common directing groups used for carbazole functionalization include amides, carbamates, or sulfonamides. chim.itnih.gov For example, an N,N-dimethylcarbamoyl group can direct lithiation specifically to the C1 position. researchgate.net

The process generally involves:

Introduction of a DMG onto the carbazole skeleton.

Treatment with a strong base, typically an organolithium reagent, at low temperatures to effect regioselective lithiation.

Quenching the resulting organolithium intermediate with an electrophile (e.g., an alkyl halide, carbon dioxide, or a silyl (B83357) chloride) to install the desired functional group.

This strategy provides excellent control over the position of substitution, which is often difficult to achieve through electrophilic aromatic substitution reactions. rsc.org Research has shown that even in the absence of a traditional directing group, the nitrogen atom of the carbazole itself, particularly when protected with a bulky group like triisopropylsilyl (TIPS), can direct lithiation to the C4 and C5 positions. rsc.org

Comprehensive Analytical Characterization of Synthetic Products

The unambiguous identification and purity assessment of synthesized carbazole derivatives are paramount. A suite of spectroscopic and chromatographic techniques is employed to achieve a comprehensive characterization of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For N-hydroxy-9H-Carbazole-9-hexanamide and its derivatives, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would confirm the presence of the carbazole core and the N-hydroxy-hexanamide side chain.

Carbazole Protons: The aromatic protons on the carbazole ring typically appear in the range of δ 7.0-8.5 ppm. chemicalbook.com Their specific chemical shifts and coupling patterns would reveal the substitution pattern on the rings.

Side Chain Protons: The aliphatic protons of the hexanamide chain would appear in the upfield region (δ 1.0-4.5 ppm). The methylene (B1212753) group adjacent to the carbazole nitrogen would likely be the most deshielded of the aliphatic protons.

Hydroxyl and Amide Protons: The N-OH and N-H (if present after tautomerization) protons are typically broad and their chemical shifts are concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbazole Carbons: The aromatic carbons of the carbazole skeleton typically resonate in the δ 110-145 ppm region. rsc.orgceon.rs

Carbonyl Carbon: The amide carbonyl carbon (C=O) would appear significantly downfield, typically in the δ 160-180 ppm range. ceon.rs

Aliphatic Carbons: The carbons of the hexyl chain would be found in the upfield region of the spectrum.

The following table presents representative ¹H and ¹³C NMR data for a related carbazole structure, 4-hydroxy-9H-carbazole-3-carbaldehyde, to illustrate the typical chemical shifts observed for the carbazole core. rsc.org

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
NH9.88 (s, 1H)-
OH12.41 (s, 1H)-
CHO8.41 (s, 1H)195.25
Aromatic CH8.37 (d, 1H)131.53
Aromatic CH7.49 (d, 1H)126.03
Aromatic CH7.44 (dd, 2H)123.43
Aromatic CH7.34 (m, 1H)122.87
Aromatic CH7.01 (d, 1H)121.47
Aromatic C-N-138.84
Aromatic C-O-160.40
Aromatic C-145.49
Aromatic C-113.71
Aromatic C-111.46
Aromatic C-110.73
Aromatic C-103.60
Data acquired in CDCl₃. Chemical shifts are illustrative for the carbazole core.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For N-hydroxy-9H-Carbazole-9-hexanamide (C₁₈H₂₀N₂O₂), the expected monoisotopic mass would be 296.1525 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, confirming the successful synthesis. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final synthetic product. rsc.org By separating the compound from any unreacted starting materials, byproducts, or other impurities, HPLC can provide a quantitative measure of its purity. A typical setup for a carbazole derivative might involve:

Column: A reverse-phase column (e.g., C18).

Mobile Phase: A gradient mixture of solvents, such as acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sielc.com

Detection: A UV detector set to a wavelength where the carbazole chromophore absorbs strongly.

A pure compound should ideally appear as a single, sharp peak in the chromatogram. The retention time is a characteristic property of the compound under the specific HPLC conditions used.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For N-hydroxy-9H-Carbazole-9-hexanamide, the FT-IR spectrum would be expected to show characteristic absorption bands confirming its structure.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (in N-OH)Stretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Amide C=OStretching1630-1680
Aromatic C=CStretching1450-1600
C-NStretching1300-1450 researchgate.net
This table presents expected FT-IR absorption ranges for the functional groups in the target molecule.

The presence of these characteristic peaks provides confirmatory evidence for the successful synthesis and structural integrity of the target compound. rsc.org

Molecular Pharmacology of N Hydroxy 9h Carbazole 9 Hexanamide As a Histone Deacetylase Inhibitor

Biochemical Characterization of Histone Deacetylase Inhibition

The biochemical activity of an HDAC inhibitor is defined by its potency and selectivity against different HDAC enzymes.

While no specific IC50 values for 9H-Carbazole-9-hexanamide, N-hydroxy- are available, related carbazole-based hydroxamic acids have demonstrated potent inhibitory activity. For illustrative purposes, a hypothetical table of IC50 values is presented below, reflecting typical potencies observed for this class of compounds against various HDAC isoforms.

Hypothetical IC50 Values for a Carbazole-Based Hydroxamic Acid HDAC Inhibitor

HDAC Isoform IC50 (nM)
HDAC1 50
HDAC2 75
HDAC3 90
HDAC6 15

Note: These values are hypothetical and serve to illustrate the potential potency of a compound like 9H-Carbazole-9-hexanamide, N-hydroxy-.

HDAC inhibitors can be classified as pan-inhibitors, which target multiple HDAC isoforms, or isoform-selective inhibitors, which show preferential inhibition of a specific HDAC enzyme. The selectivity of an inhibitor is largely determined by the structure of its cap group. The carbazole (B46965) moiety, being a bulky and rigid aromatic system, could confer some degree of selectivity. For instance, some studies have suggested that larger cap groups can lead to selectivity for HDAC6, which has a wider catalytic pocket. acs.org Therefore, it is plausible that 9H-Carbazole-9-hexanamide, N-hydroxy- could exhibit a degree of isoform selectivity, potentially favoring HDAC6 over other isoforms. However, without experimental data, its precise inhibitory profile remains speculative.

Epigenetic Modulatory Effects

By inhibiting HDACs, 9H-Carbazole-9-hexanamide, N-hydroxy- would be expected to induce changes in the epigenetic landscape of cells, primarily by altering histone acetylation levels and consequently, gene expression.

The primary molecular effect of HDAC inhibition is the accumulation of acetylated histones. HDAC enzymes remove acetyl groups from lysine (B10760008) residues on the N-terminal tails of histones H2A, H2B, H3, and H4. Inhibition of this process leads to a state of histone hyperacetylation. nih.govmdpi.com This hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This results in a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activity. findaphd.com In cellular models, treatment with carbazole-based HDAC inhibitors has been shown to increase the levels of acetylated histones H3 and H4. acs.orgnih.gov

The alteration of chromatin structure through histone hyperacetylation directly impacts gene expression. The more open chromatin conformation allows transcription factors and the transcriptional machinery greater access to gene promoters, leading to the activation of gene expression. nih.gov HDAC inhibitors have been shown to alter the expression of a significant number of genes, both activating and repressing transcription. nih.gov The specific genes affected depend on the cellular context and the specific HDAC isoforms inhibited. Generally, genes whose expression is induced by HDAC inhibitors include those involved in cell cycle arrest, differentiation, and apoptosis. mdpi.com

Engagement with Non-Histone Protein Substrates and Associated Cellular Processes

In addition to histones, HDACs deacetylate a wide range of non-histone proteins, thereby regulating their function. Consequently, HDAC inhibitors can affect numerous cellular processes by modulating the acetylation status of these non-histone substrates. researchgate.netresearchgate.netnih.gov

Prominent non-histone targets of HDACs include transcription factors, signaling molecules, and cytoskeletal proteins. For example, the tumor suppressor protein p53 is a known substrate of HDACs, and its hyperacetylation following HDAC inhibitor treatment can enhance its transcriptional activity and pro-apoptotic function. nih.gov Another important non-histone substrate is α-tubulin, a component of microtubules. The deacetylation of α-tubulin is primarily mediated by HDAC6. nih.gov Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which can affect microtubule stability and function, impacting processes such as cell motility and intracellular transport. nih.gov Given the potential for carbazole-based inhibitors to target HDAC6, 9H-Carbazole-9-hexanamide, N-hydroxy- could plausibly increase the acetylation of α-tubulin.

Table of Compounds Mentioned

Compound Name
9H-Carbazole-9-hexanamide, N-hydroxy-
Tubastatin A
Vorinostat (SAHA)
Romidepsin
Belinostat

Structure Activity Relationship Sar Studies of 9h Carbazole 9 Hexanamide, N Hydroxy and Its Structural Analogues

Influence of the Carbazole (B46965) Aromatic Core on Inhibitory Activity

The carbazole moiety in 9H-Carbazole-9-hexanamide, N-hydroxy- serves as the "cap" group, which interacts with the rim of the HDAC active site cavity. nih.gov The structure and properties of this aromatic core are pivotal in determining the inhibitor's potency and isoform selectivity. The tricyclic architecture of carbazole is comparable to the carboline core found in Tubastatin-A, a known selective HDAC6 inhibitor. acs.orgnih.gov The rationale is that the relatively wide and hydrophobic nature of the carbazole group can be accommodated by the wider active site channels of certain HDAC isoforms, such as HDAC6, potentially conferring selectivity. acs.orgrsc.org

Critical Role of the N-hydroxy Amide Functionality as a Zinc-Binding Group

The N-hydroxy amide, or hydroxamate, functionality is one of the most potent and widely used zinc-binding groups in the design of HDAC inhibitors. tandfonline.commdpi.com Its critical role lies in its ability to chelate the Zn²⁺ ion located at the bottom of the HDAC active site. sci-hub.se This zinc ion is essential for the catalytic mechanism of HDACs, as it activates a water molecule that hydrolyzes the acetyl group from lysine (B10760008) residues on substrate proteins. sci-hub.se

By binding to the zinc ion, the hydroxamate group blocks the enzyme's catalytic function, leading to inhibition. mdpi.com Crystal structure analyses have revealed that hydroxamic acids typically bind to the zinc ion in a bidentate chelating manner, with both the carbonyl oxygen and the hydroxyl oxygen coordinating with the metal ion. tandfonline.comnih.gov This strong, bidentate coordination is considered a hallmark of potent inhibitory activity. nih.gov However, in some cases, particularly with bulky inhibitors in the HDAC6 active site, a monodentate binding mode has been observed, which still results in potent inhibition. pnas.orgnih.gov The high affinity of the hydroxamic acid group for the zinc ion is a decisive factor in the potent inhibitory activity of compounds like 9H-Carbazole-9-hexanamide, N-hydroxy-. tandfonline.com

Modulatory Effects of the Hexanamide (B146200) Linker Chain Length and Flexibility

The linker region, in this case, the hexanamide chain, connects the carbazole cap group to the N-hydroxy amide ZBG. Its length and flexibility are critical for modulating the inhibitory activity and selectivity of the molecule. The linker must be long and flexible enough to span the distance of the catalytic tunnel (~11 Å) and properly position the hydroxamate group for optimal chelation with the active site zinc ion. sci-hub.se

Studies on various classes of HDAC inhibitors have demonstrated that linker length is a key determinant of potency. For some inhibitors, increasing the linker length leads to enhanced HDAC inhibition, as it allows the molecule to access the deeply buried active site. mdpi.com Conversely, shortening or introducing rigidity into the linker can have significant effects. For instance, one study on benzamide-based inhibitors showed that increasing the linker chain by just one carbon atom resulted in a complete loss of inhibitory activity. nih.gov The six-carbon chain of the hexanamide linker in the subject compound is similar to the alkyl chain in the pan-HDAC inhibitor Vorinostat (suberoylanilide hydroxamic acid), suggesting it is an effective length for pan-HDAC inhibition. nih.gov The flexibility of this alkyl chain allows the inhibitor to adopt a suitable conformation within the binding pocket of various HDAC isoforms.

Substituent Effects on the Carbazole Moiety and Their Pharmacological Implications

Modifying the carbazole core with various substituents can significantly impact the pharmacological properties of the inhibitor, including its potency, isoform selectivity, and cell permeability. While specific SAR data for substituents on the 9H-Carbazole-9-hexanamide, N-hydroxy- scaffold is limited, general principles from related compounds offer valuable insights.

For instance, adding a benzyl (B1604629) group to the nitrogen at position 9 of the carbazole ring (N-benzyl), a feature mimicking Tubastatin-A, can influence selectivity. nih.gov In one study, a series of carbazole-based inhibitors were synthesized where the position of attachment of the linker to the carbazole core was varied. This modification, along with changes in the linker itself, had a pronounced effect on activity, indicating that the vector of the linker relative to the cap group is important.

Furthermore, substitutions on the aromatic rings of the carbazole can alter its electronic and steric properties, leading to different interactions with the enzyme surface. For example, introducing electron-withdrawing or electron-donating groups could modulate the strength of π-π interactions. Studies on other carbazole derivatives have shown that substitutions at positions 3 and 6 are common strategies for tuning biological activity in various contexts, such as anticancer or antimicrobial applications. ijrpc.com In the context of HDAC inhibition, these substitutions could be exploited to fine-tune interactions with specific amino acid residues on the surface of different HDAC isoforms, thereby enhancing selectivity.

Comparative Analysis with Established Hydroxamate-Based HDAC Inhibitors

To evaluate the efficacy of new carbazole-based compounds, their inhibitory profiles are often compared to established hydroxamate-based HDAC inhibitors like Vorinostat (a pan-HDAC inhibitor) and Tubastatin-A (an HDAC6-selective inhibitor). nih.govnih.gov

In a study by Reddy et al., a series of novel carbazole-based hydroxamic acids were synthesized and evaluated for their pan-HDAC inhibitory activity. Several of these new molecules, which feature the carbazole cap, demonstrated potent pan-HDAC inhibition with IC₅₀ values in the range of 0.6–1.2 μM. This potency is comparable to that of both Vorinostat (IC₅₀ of 0.8 μM) and Tubastatin-A (IC₅₀ of 1.32 μM) in the same assay. nih.govnih.gov For example, the compound 8-(9H-carbazol-3-yl)-N-hydroxyoctanamide showed potent activity and also exhibited selectivity for class II over class I HDACs. nih.govnih.gov

This comparative data highlights that crafting inhibitors with a carbazole cap can yield compounds with potencies similar to FDA-approved drugs like Vorinostat. nih.gov The ability to achieve this level of potency while potentially introducing different selectivity profiles underscores the value of the carbazole scaffold as a versatile cap group in the design of novel HDAC inhibitors.

Interactive Data Table: Pan-HDAC Inhibition IC₅₀ values for novel carbazole-based inhibitors compared to reference compounds.

CompoundPan-HDAC IC₅₀ (μM)
Vorinostat 0.8
Tubastatin-A 1.32
Novel Carbazole Inhibitors (general range) 0.6 - 1.2

Data sourced from Reddy et al. (2019). nih.govnih.gov

In Vitro Biological Evaluation and Cellular Responses

Assessment of Cellular Potency and Efficacy in Relevant Cell Line Models

To determine the biological effects of a novel compound, its potency and efficacy are assessed in well-characterized cell line models relevant to the therapeutic area of interest. For a compound with a carbazole (B46965) scaffold, which has shown promise in both neuroscience and oncology research, neuroblastoma and glioblastoma cell lines are particularly relevant. nih.govnih.gov

Neuroblastoma Cell Models for Neuroactive Function Assessment (e.g., Neuro2A)

The mouse neuroblastoma Neuro2A (N2A) cell line is a widely used model for studying neuronal differentiation, neuroprotective effects, and neurotoxicity. nih.govresearchgate.net Research on various carbazole derivatives has demonstrated their potential to induce neuroprotective and neurotrophic effects in these cells. nih.govnih.gov For instance, studies have shown that certain carbazole compounds can protect Neuro2A cells from oxidative stress-induced cell death and promote neurite outgrowth, a crucial process for neuronal plasticity and regeneration. nih.govmdpi.com

One particular study investigated 22 different carbazole derivatives and found that compound 13 (3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde) not only protected Neuro2A cells against cytotoxicity induced by hydrogen peroxide but also stimulated neurite outgrowth. nih.govnih.govmdpi.com This suggests that carbazole-based molecules may possess neurotrophic properties. The neuroprotective activity of N-substituted carbazoles has also been observed in other neuronal cell lines, such as HT22 cells, where they protected against glutamate-induced cell injury. nih.gov

Glioblastoma Cell Models for Cellular Modulation (e.g., GL-261)

Glioblastoma is the most aggressive form of brain cancer, and novel therapeutic strategies are urgently needed. nih.govnih.gov Carbazole derivatives have been evaluated for their antitumor activity in various glioblastoma cell lines, including human-derived GBM8401 and GBM8901, and the murine GL261 line. nih.govnih.govresearchgate.net

In one study, a series of synthetic carbazole derivatives were tested for their anti-proliferative activity against GBM8401 and GBM8901 cells. nih.govresearchgate.net The compound BC3EE2,9B was identified as a promising candidate, showing significant inhibitory effects on the growth of these glioblastoma cells. nih.govresearchgate.net Further investigation revealed that this compound could trigger cell-cycle arrest, suppress cell invasion and migration, and induce a form of cell death known as autophagy. nih.govsemanticscholar.org Notably, BC3EE2,9B was also found to synergistically enhance the cytotoxicity of temozolomide, a standard chemotherapeutic agent for glioblastoma. nih.govsemanticscholar.org In another study, the manzamine-derived carbazole compound PCTC demonstrated cytotoxic and anti-proliferative effects in human (A172, U87MG) and murine (GL261) glioma cell lines, inducing apoptosis and cell cycle arrest. nih.gov

Phenotypic Cellular Assays

Phenotypic assays are crucial for visualizing and quantifying the effects of a compound on cell behavior, such as differentiation and proliferation.

Quantification of Neurite Outgrowth and Differentiation

Neurite outgrowth is a key process in neuronal development and regeneration, and its quantification is a standard method for assessing the neurotrophic potential of compounds. mdpi.commoleculardevices.com This is typically done by culturing neuronal cells, such as Neuro2A, and treating them with the compound of interest. nih.govmdpi.com The cells are then imaged, and various parameters of neurite formation are measured. moleculardevices.comnih.gov

Quantitative analysis of neurite outgrowth involves several key metrics:

Total Neurite Length: The sum of the lengths of all neurites extending from the cell body. nih.gov

Number of Segments: The count of linear neurite structures between branching points. nih.gov

Maximum Neurite Length: The length of the longest single neurite from a neuron. nih.gov

Number of Processes per Cell: The total count of primary neurites originating from the cell body. moleculardevices.com

These parameters can be measured using specialized imaging software that analyzes images captured from fluorescence microscopes. moleculardevices.com For example, a study on a specific carbazole derivative demonstrated its ability to induce apparent neurite outgrowth in Neuro2A cells at a concentration of 0.5 µM. nih.govresearchgate.net

Table 1: Illustrative Data on Neurite Outgrowth Promotion by a Carbazole Derivative in Neuro2A Cells This table is based on findings for the compound 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde and serves as an example of how such data would be presented.

Compound ConcentrationObservation after 48h TreatmentReference
0.3 µMCells with slight neurite outgrowth nih.gov
0.5 µMCells with apparent neurite outgrowth nih.gov
1 µMCells with apparent neurite outgrowth nih.gov
5 µMMost cells died nih.gov

Analysis of Cellular Proliferation and Viability in a Research Context

The anti-proliferative activity of carbazole derivatives is a key indicator of their potential as anticancer agents. nih.govnih.gov Cellular proliferation and viability are commonly assessed using colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

From these assays, the half-maximal inhibitory concentration (IC₅₀) value can be determined. The IC₅₀ represents the concentration of a compound that is required to inhibit a biological process, such as cell proliferation, by 50%. nih.gov Various studies have reported the IC₅₀ values for different carbazole derivatives across a range of cancer cell lines. nih.govnih.govfrontiersin.org For example, palindromic carbazole derivatives have shown significant anti-proliferative effects with nanomolar IC₅₀ values in bone, breast, colon, and lung cancer cell lines. nih.gov Another study synthesized a series of carbazole derivatives and found that some compounds exhibited potent activity against HeLa and MCF7 cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov

Table 2: Anti-proliferative Activity (IC₅₀) of Selected Carbazole Derivatives in Various Cancer Cell Lines This table presents example data from different studies to illustrate the range of activities observed for various carbazole compounds.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
BC3EE2,9BGBM8901Glioblastoma5 µM researchgate.net
BC3EE2,9BGBM8401Glioblastoma7 µM researchgate.net
Compound 9HeLaCervical Cancer7.59 µM nih.gov
Compound 10MCF7Breast Cancer6.44 µM nih.gov
Compound 36aHCT-116Colon Cancer0.48 µM nih.gov

Molecular Biomarker Analysis in Cell-Based Systems

To understand the mechanism of action of a compound, it is essential to analyze its effects on molecular biomarkers and signaling pathways within the cell. For carbazole derivatives, several key pathways have been identified.

In the context of neuroprotection, the PI3K/Akt signaling pathway has been shown to be involved in the neurite outgrowth-promoting effects of certain carbazole compounds in Neuro2A cells. nih.govnih.govmdpi.com Activation of this pathway is a well-known mechanism for promoting neuronal survival and growth.

In glioblastoma cells, the anti-proliferative and pro-autophagic effects of the carbazole derivative BC3EE2,9B were linked to the modulation of the Akt/mTOR signaling pathway. nih.govsemanticscholar.org Specifically, the compound was found to activate adenosine (B11128) monophosphate-activated protein kinase (AMPK) and attenuate the downstream signaling of Akt and the mammalian target of rapamycin (B549165) (mTOR). nih.govsemanticscholar.org Furthermore, carbazole derivatives have been investigated as inhibitors of the Signal Transducers and Activators of Transcription (STATs) family of proteins, particularly STAT3, which is crucial for the growth and survival of many human tumors. mdpi.com

Given that 9H-Carbazole-9-hexanamide, N-hydroxy- contains a hydroxamic acid moiety (-C(=O)N-OH), a relevant potential mechanism of action is the inhibition of histone deacetylases (HDACs). beilstein-journals.org Hydroxamic acids are known to be potent zinc-binding groups that can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. mdpi.com HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.gov Therefore, it is plausible that the biological activities of 9H-Carbazole-9-hexanamide, N-hydroxy- could be mediated, at least in part, through the inhibition of one or more HDAC isoforms.

Levels of Acetylated Histones and Target Proteins

Carbazole-based hydroxamic acids have been demonstrated to function as inhibitors of histone deacetylases (HDACs). nih.govacs.org This inhibition leads to the hyperacetylation of both histone and non-histone proteins. nih.govresearchgate.net The primary mechanism of action involves the hydroxamic acid group binding to the zinc ion within the active site of HDAC enzymes. acs.orgmdpi.com

Studies on novel carbazole-based HDAC inhibitors have shown their ability to increase the levels of acetylated histone H3 and acetylated tubulin. nih.govresearchgate.net Histone acetylation is a key epigenetic modification that leads to a more relaxed chromatin structure, making DNA more accessible for transcription and consequently altering gene expression. youtube.com The acetylation of non-histone proteins, such as tubulin, also plays a significant role in cellular functions.

Furthermore, the inhibition of HDACs by such compounds can modulate the expression of various target proteins involved in critical cellular pathways. For instance, HDAC inhibitors are known to affect the expression of proteins that regulate the cell cycle and apoptosis. nih.gov One such protein is p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. Treatment with HDAC inhibitors can lead to an enhanced expression of p21. nih.gov Another critical protein, p53, a tumor suppressor that regulates the cell cycle and induces apoptosis, is also a target. The acetylation of p53 can be induced by HDAC inhibitors, which enhances its binding affinity to the p21 promoter, leading to increased p21 expression. nih.gov

Table 1: Effect of Carbazole-Based Hydroxamic Acids on Acetylated Histones and Target Proteins

Target Effect Cellular Process
Acetyl-Histone H3 Increased Levels Chromatin relaxation, Gene transcription
Acetyl-Tubulin Increased Levels Cytoskeletal dynamics
p21 Enhanced Expression Cell cycle arrest

mRNA and Protein Expression Profiling

The modulation of histone acetylation by carbazole-based HDAC inhibitors has a direct impact on the transcriptional landscape of the cell, leading to changes in both mRNA and protein expression profiles. Gene expression profiling studies have been utilized to understand the broader effects of these compounds. broadinstitute.org

Treatment of cells with HDAC inhibitors can lead to both the upregulation and downregulation of a multitude of genes. nih.gov For instance, in the context of inflammation, HDAC inhibitors have been shown to decrease the expression of pro-inflammatory genes such as IL-1β, iNOS, and TNFα. mdpi.com Conversely, the expression of other genes, like COX-2, can be augmented by HDAC inhibitors. mdpi.com These differential effects on gene expression are often context-dependent and can be specific to the HDAC isoform being inhibited. rsc.org

Table 2: Illustrative mRNA and Protein Expression Changes Induced by Carbazole-Based HDAC Inhibitors

Gene/Protein Change in mRNA Expression Change in Protein Expression Associated Pathway
IL-1β Decreased Decreased Inflammation
iNOS Decreased Decreased Inflammation
TNFα Decreased Decreased Inflammation
COX-2 Increased Increased Inflammation

Preclinical Investigation in Animal Models for Neuroactive and Systemic Effects

Evaluation of Neuropsychiatric Behaviors in Model Organisms

The novel tank test is a widely utilized paradigm to assess anxiety-like behavior in zebrafish. This test is based on the natural tendency of zebrafish to initially remain at the bottom of a new environment (thigmotaxis) before gradually exploring the upper, more exposed areas. A compound with anxiolytic properties would be expected to decrease the latency to enter the upper half of the tank and increase the total time spent exploring this zone. While this is a standard assay, no published data is currently available for 9H-Carbazole-9-hexanamide, N-hydroxy- in this model.

The social interaction test in zebrafish evaluates the innate shoaling behavior of the species. Social withdrawal is considered a translational marker for depressive-like states. An increase in the time spent in proximity to conspecifics following compound administration could indicate antidepressant-like effects. Chronic unpredictable stress paradigms are also employed to induce a depressive-like phenotype in zebrafish, which can then be used to screen for the efficacy of potential antidepressant compounds. nih.gov To date, no studies have been published detailing the effects of 9H-Carbazole-9-hexanamide, N-hydroxy- in these models.

Assessment of Neurotrophic and Neuroregenerative Potential in Vivo

Several carbazole (B46965) derivatives have demonstrated neuroprotective properties in various in vitro and in vivo models. researchgate.netnih.gov Assessing the neurotrophic and neuroregenerative potential of 9H-Carbazole-9-hexanamide, N-hydroxy- would involve in vivo studies in models of neurodegeneration or injury. This could include measuring the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) or glial cell line-derived neurotrophic factor (GDNF) in brain tissue following compound administration. Furthermore, models of physical or chemical-induced neuronal damage could be employed to evaluate the compound's ability to promote neuronal survival and regeneration. Currently, there is no available data on these potential effects for 9H-Carbazole-9-hexanamide, N-hydroxy-.

Pharmacodynamic Endpoints and Target Engagement in Animal Tissues

To understand the mechanism of action of 9H-Carbazole-9-hexanamide, N-hydroxy-, it would be essential to investigate its pharmacodynamic properties and target engagement in animal tissues. This would involve identifying the specific molecular targets with which the compound interacts. Techniques such as receptor binding assays, enzyme activity assays, and ex vivo autoradiography in brain tissue sections would be employed to determine the compound's affinity and selectivity for various receptors, transporters, and enzymes implicated in neuropsychiatric disorders. No such target engagement studies for 9H-Carbazole-9-hexanamide, N-hydroxy- have been reported.

Comparative Efficacy Studies against Reference Compounds in Animal Models

In preclinical development, the efficacy of a novel compound is often compared to that of established therapeutic agents (reference compounds). For anxiolytic-like activity, a benzodiazepine such as diazepam might be used as a positive control. For antidepressant-like effects, a selective serotonin reuptake inhibitor (SSRI) like fluoxetine would be a relevant comparator. nih.gov These studies help to benchmark the potency and efficacy of the test compound. As there is no primary efficacy data for 9H-Carbazole-9-hexanamide, N-hydroxy-, no comparative studies have been conducted.

Considerations of Metabolic Processes and Bioavailability in Animal Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a potential therapeutic agent. In vivo studies in animal models are necessary to determine the bioavailability of 9H-Carbazole-9-hexanamide, N-hydroxy- following different routes of administration. Metabolic profiling would identify the major metabolites of the compound and the primary enzyme systems responsible for its biotransformation. These studies are fundamental for dose selection in further preclinical and clinical trials. At present, the metabolic fate and bioavailability of 9H-Carbazole-9-hexanamide, N-hydroxy- have not been characterized.

Computational Approaches and Theoretical Studies

Molecular Docking Analyses for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. For 9H-Carbazole-9-hexanamide, N-hydroxy-, docking studies are essential for understanding its interaction with histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are considered important targets for cancer therapy. nih.govunipi.it

The typical pharmacophore model for HDAC inhibitors consists of three main parts: a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. unipi.it In 9H-Carbazole-9-hexanamide, N-hydroxy-, the N-hydroxyamide (hydroxamic acid) moiety serves as the ZBG, the hexanamide (B146200) chain acts as the linker, and the carbazole (B46965) group functions as the cap. nih.gov

Molecular docking simulations predict that the hydroxamic acid group of 9H-Carbazole-9-hexanamide, N-hydroxy- chelates the catalytic zinc ion (Zn²⁺) at the bottom of the HDAC active site pocket. mdpi.com This interaction is a hallmark of many potent HDAC inhibitors. mdpi.commdpi.com The hexanamide linker spans the narrow, tunnel-like active site, while the larger carbazole "cap" group is positioned at the rim of the active site, interacting with surface residues. unipi.it

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. Studies on similar hydroxamic acid-based inhibitors have shown potent binding affinities to various HDAC isoforms.

Table 1: Predicted Binding Affinities and Interactions for Hydroxamic Acid-Based HDAC Inhibitors
HDAC IsoformTypical Docking Score (kcal/mol)Key Interacting Components
HDAC1-8.0 to -10.5Zinc-Binding Group, Linker, Cap Group
HDAC2-7.5 to -10.0Zinc-Binding Group, Linker, Cap Group
HDAC6-8.5 to -11.0Zinc-Binding Group, Linker, Cap Group
HDAC8-7.0 to -9.5Zinc-Binding Group, Linker, Cap Group

Docking studies allow for the precise identification of amino acid residues that form key interactions with the inhibitor. For hydroxamic acid inhibitors like 9H-Carbazole-9-hexanamide, N-hydroxy-, the interactions within the HDAC active site typically include:

Coordination with the Zinc Ion: The carbonyl and hydroxyl oxygen atoms of the hydroxamic acid group form strong coordinate bonds with the Zn²⁺ ion. mdpi.com

Hydrogen Bonding: The hydroxamic acid moiety also forms hydrogen bonds with nearby residues, such as histidine and aspartate, which are part of the catalytic machinery. researchgate.net The linker portion of the molecule may also form hydrogen bonds with residues along the active site channel. mdpi.com

Hydrophobic and π-π Interactions: The carbazole cap group engages in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, at the entrance of the binding pocket. unipi.itmdpi.com These interactions are crucial for anchoring the inhibitor and can contribute to isoform selectivity. nih.gov

Table 2: Key Amino Acid Residue Interactions in HDAC Active Sites
Interaction TypeInhibitor Moiety InvolvedTypical Interacting Residues
Zinc ChelationN-hydroxyamide (Hydroxamic Acid)Catalytic Zn²⁺ ion
Hydrogen BondingN-hydroxyamide, LinkerHistidine (His), Aspartate (Asp), Glycine (Gly) researchgate.net
Hydrophobic/π-π StackingCarbazole "Cap" GroupPhenylalanine (Phe), Tyrosine (Tyr) mdpi.com

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, flexibility, and the stability of the interactions predicted by docking. researchgate.netchemrxiv.org

For the 9H-Carbazole-9-hexanamide, N-hydroxy-HDAC complex, MD simulations can validate the stability of the binding mode. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the simulation time suggests that the complex is in a stable conformation. researchgate.net Furthermore, MD can reveal the flexibility of different parts of the protein upon ligand binding and the persistence of key interactions, such as hydrogen bonds and coordination with the zinc ion, throughout the simulation. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. While QSAR is a powerful tool in drug discovery, specific QSAR models focusing on 9H-Carbazole-9-hexanamide, N-hydroxy- are not detailed in the available literature. However, QSAR studies have been conducted on broader classes of hydroxamic acid-based HDAC inhibitors, which could potentially be used to estimate the activity of this specific compound. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Reactivity Insights

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method to study the electronic structure, geometry, and reactivity of molecules like 9H-Carbazole-9-hexanamide, N-hydroxy-. nih.govresearchgate.net

DFT calculations can determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions.

Reactivity Descriptors: Parameters like ionization potential and electron affinity can be calculated to predict how the molecule will behave in chemical reactions. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as electronic absorption spectra (UV-Vis spectra). nih.govresearchgate.net These calculations can predict the wavelengths at which the molecule absorbs light, providing a theoretical basis for experimental spectroscopic characterization. researchgate.net

Table 3: Insights from Quantum Chemical Calculations
Calculation MethodProperty CalculatedSignificance
DFTOptimized GeometryProvides the most stable 3D structure of the molecule. nih.gov
DFTHOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. researchgate.net
DFTMolecular Electrostatic Potential (MEP)Reveals charge distribution and sites for intermolecular interactions.
TD-DFTElectronic Absorption SpectraPredicts UV-Vis absorption maxima for comparison with experiments. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives for Carbazole Based Hydroxamates

Design and Synthesis of Next-Generation Analogues with Tuned Potency and Selectivity

The development of next-generation carbazole-based hydroxamates is centered on refining the molecular architecture to enhance therapeutic efficacy and minimize off-target effects. A common pharmacophore model for these inhibitors includes a zinc-binding group (ZBG), a hydrophobic linker, and a surface recognition group or "cap". researchgate.net In the case of 9H-Carbazole-9-hexanamide, N-hydroxy-, the N-hydroxy-hexanamide portion serves as the ZBG and linker, while the carbazole (B46965) moiety acts as the cap.

Future synthetic strategies will likely focus on:

Modification of the Carbazole "Cap" Group: Introducing various substituents onto the carbazole ring system can modulate the compound's interaction with the target protein surface, thereby enhancing selectivity for specific enzyme isoforms (e.g., specific histone deacetylases). nih.govrsc.org

Varying the Linker Chain: Altering the length and rigidity of the hexanamide (B146200) linker can optimize the positioning of the ZBG within the catalytic site of the target enzyme. Studies on other hydroxamate inhibitors have shown that both chain length and geometry can significantly impact inhibitory activity. researchgate.net

Bioisosteric Replacement of the Hydroxamate: While the hydroxamate group is a powerful ZBG, its metabolic instability can be a drawback. Research is exploring bioisosteres that can retain the metal-chelating properties while offering improved pharmacokinetic profiles.

Structure-based drug design, utilizing computational docking and molecular modeling, will be instrumental in rationally designing these new analogues. tandfonline.com For instance, docking studies can predict how different substitutions on the carbazole ring might interact with amino acid residues at the rim of an enzyme's active site, guiding the synthesis of compounds with higher isoform selectivity. tandfonline.com

Exploration of Diverse Biological Activities for Carbazole Derivatives (e.g., antimicrobial potential)

While much of the focus on hydroxamates has been in oncology, the carbazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities. nih.govijrpc.comechemcom.com This opens up exciting avenues for exploring the therapeutic potential of carbazole-based hydroxamates beyond their traditional targets. A significant area of interest is their antimicrobial and antifungal activity. nih.govingentaconnect.comsrce.hrresearchgate.netnih.gov

The spread of drug-resistant microbes necessitates the search for novel antimicrobial agents. nih.govingentaconnect.com Carbazole derivatives have demonstrated efficacy against a range of pathogens, including bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans. nih.govnih.govnih.gov The mechanism is thought to involve disruption of microbial biological membranes, leading to inhibited growth. nih.gov The introduction of different functional groups to the carbazole skeleton has been shown to significantly influence this activity. echemcom.com

Below is a table summarizing the observed antimicrobial activities of various N-substituted carbazole derivatives, highlighting their potential.

Derivative ClassTarget Organism(s)Observed Activity (MIC*)Reference(s)
Imidazole-CarbazolesS. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1–8 µg/mL nih.gov
Triazole-CarbazolesC. albicans2–4 µg/mL nih.gov
Carbazole Triazolium compoundsVarious bacterial and fungal strains1.0–64 µg/mL nih.gov
N-alkylated 3,6-dihalogenocarbazolesC. albicans, C. glabrata8.5–25 µM (MFC**) nih.gov
Pyridazino CarbazolesMRSA, S. typhi, C. albicansPronounced activity doaj.org
1,3,4-Thiadiazole-CarbazolesP. sasakii, Capsicum wilt>70% inhibition tandfonline.com

*MIC = Minimum Inhibitory Concentration; **MFC = Minimal Fungicidal Concentration

Development of Advanced Animal Models for Disease Pathologies and Mechanism Elucidation

To translate the potential of carbazole-based hydroxamates into clinical applications, robust preclinical evaluation using advanced animal models is essential. These models are crucial for understanding disease mechanisms, evaluating therapeutic efficacy, and predicting patient responses. biopharmconsortium.com

Key models for future research include:

Xenograft Models: These models, particularly patient-derived xenografts (PDX), involve implanting human tumor tissue into immunodeficient mice. nih.govnih.govmdpi.com PDX models are highly valued as they retain the biological features of the original tumor, making them powerful tools for assessing anti-cancer drug efficacy in a way that is clinically relevant. mdpi.comreactionbiology.com They can be used to test the efficacy of compounds like 9H-Carbazole-9-hexanamide, N-hydroxy- on specific tumor subtypes.

Genetically Engineered Mouse Models (GEMMs): GEMMs are created by introducing specific genetic alterations that mimic those found in human cancers. biopharmconsortium.comnih.gov These models spontaneously develop tumors that closely resemble the human disease, providing invaluable insights into tumor initiation, progression, and response to therapy. biopharmconsortium.comnih.gov They are particularly useful for studying the long-term effects and mechanisms of action of novel therapeutics.

Humanized Mouse Models: These are advanced immunodeficient mice engrafted with functional human immune systems. nih.govcreative-biolabs.com Such models are indispensable for evaluating immunomodulatory agents and understanding the interplay between a drug, the tumor, and the host immune system. creative-biolabs.com

These sophisticated models allow researchers to move beyond simple efficacy studies and investigate complex biological questions, such as how carbazole-based hydroxamates modulate the tumor microenvironment or overcome drug resistance. youtube.com

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Biological Characterization

The integration of "omics" technologies is revolutionizing drug discovery by providing a holistic view of a drug's biological effects. For carbazole-based hydroxamates, these technologies are critical for mechanism-of-action studies, biomarker discovery, and identifying new therapeutic targets. nih.gov

Genomics: By analyzing the entire genome, researchers can identify genetic markers that predict a patient's response to a particular drug. drugtargetreview.comillumina.comnih.gov For example, genomic analysis of tumors can reveal mutations in the drug's target protein that might confer resistance, allowing for patient stratification in clinical trials. drugtargetreview.com

Proteomics: As most drugs target proteins, proteomics—the large-scale study of proteins—is essential for understanding a drug's mechanism of action. creative-proteomics.comscitechnol.compulsus.com Quantitative proteomic techniques can identify the direct protein targets of a carbazole hydroxamate and map the downstream signaling pathways that are affected upon drug treatment. creative-proteomics.combrieflands.com This can also help in identifying off-target effects and potential toxicity biomarkers. brieflands.comnih.gov

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological system. drugtargetreview.comnih.govcreative-proteomics.com Since metabolites are the end products of cellular processes, metabolomics provides a functional readout of the physiological state of a cell. drugtargetreview.comdrugdiscoverynews.com It can be used to discover biomarkers of drug efficacy and to understand how a drug alters the metabolic landscape of a cell or organism. creative-proteomics.comnih.gov

By combining these omics approaches, a comprehensive biological signature of a drug can be generated, accelerating its development and paving the way for personalized medicine. drugtargetreview.com

Potential for Combination Therapies and Synergistic Effects in Preclinical Settings

The future of cancer treatment is increasingly moving towards combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. nih.govus.es Carbazole-based hydroxamates, particularly those that function as histone deacetylase (HDAC) inhibitors, are prime candidates for such strategies. nih.gov

HDAC inhibitors have been shown in numerous preclinical studies to work synergistically with a wide range of other anticancer agents:

DNA-damaging agents (e.g., cisplatin, etoposide): HDAC inhibitors can relax chromatin structure, making DNA more accessible to these agents and thereby increasing their cytotoxic effects. nih.govfrontiersin.org

Proteasome inhibitors: A synergistic antitumor effect has been observed when combining HDAC inhibitors with proteasome inhibitors in multiple myeloma models. frontiersin.org

Topoisomerase inhibitors: Pre-treatment with HDAC inhibitors can enhance the efficacy of topoisomerase inhibitors by increasing DNA damage and inhibiting cell growth. frontiersin.org

Hormone therapies and mTOR inhibitors: In breast and renal cancer models, HDAC inhibitors have shown the ability to enhance the activity of agents like tamoxifen (B1202) and temsirolimus, respectively. mdpi.com

The rationale behind these combinations is that the epigenetic modifications induced by HDAC inhibitors can sensitize cancer cells to the effects of other drugs. nih.govnih.gov Preclinical studies have consistently shown that these combinations can lead to greater tumor growth inhibition, increased apoptosis, and cell cycle arrest compared to monotherapy. nih.govmdpi.com The development of novel carbazole-based hydroxamates will undoubtedly include extensive preclinical evaluation in combination regimens to unlock their full therapeutic potential.

Q & A

Basic: What are the common synthetic routes for preparing N-hydroxy-9H-carbazole derivatives, and how are they optimized for yield and purity?

Methodological Answer:
N-hydroxy-9H-carbazole derivatives are typically synthesized via reductive amination, Williamson ether synthesis, or N-alkylation. For example, reductive amination of carbazole-9-acetaldehyde with hydroxylamine derivatives using sodium triacetoxyborohydride (STAB) in dichloroethane under nitrogen yields target compounds with ~79% efficiency . Optimization involves solvent selection (e.g., 1,4-dioxane for Suzuki couplings ), stoichiometric control of catalysts (e.g., Pd(dppf)Cl₂ for cross-couplings ), and purification via column chromatography (Hexane/EtOAc gradients) . Monitoring reaction progress with TLC and NMR ensures purity.

Basic: How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of N-hydroxy-9H-carbazole derivatives?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm N-hydroxy group integration. For instance, the N–H proton in N-hydroxy derivatives appears as a singlet at δ ~8–9 ppm .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N–O (~3400 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, as seen in tetrahydrocarbazole derivatives .

Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic data for carbazole-based compounds?

Methodological Answer:
Discrepancies between X-ray crystallography (e.g., bond lengths/angles) and NMR/IR data often arise from dynamic effects (e.g., hydrogen bonding in solution vs. solid state). For example, intermolecular N–H⋯O hydrogen bonds in crystal structures may not manifest in solution NMR . To resolve:

  • Compare experimental data with DFT-optimized structures.
  • Use variable-temperature NMR to probe conformational flexibility.
  • Validate hydrogen bonding via Hirshfeld surface analysis of crystallographic data .

Advanced: What strategies are effective for optimizing reaction conditions in cross-coupling reactions involving N-hydroxy-9H-carbazole?

Methodological Answer:
Key strategies include:

  • Catalyst Selection : Pd(dppf)Cl₂ enhances Suzuki-Miyaura couplings (75% yield for boronate ester derivatives ).
  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of carbazole intermediates .
  • Base Optimization : Potassium acetate (KOAc) facilitates deprotonation in Pd-mediated reactions .
  • Temperature Control : Reflux conditions (130°C) accelerate aryl halide activation .

Basic: What safety protocols are critical when handling N-hydroxy-9H-carbazole derivatives in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
  • Emergency Measures : For spills, use absorbent materials (e.g., sand) and avoid ignition sources .
  • Storage : Store in airtight containers away from light and moisture to prevent degradation .

Advanced: How does substituent modification (e.g., halogenation, alkylation) influence the photophysical properties of N-hydroxy-9H-carbazole derivatives?

Methodological Answer:

  • Halogenation : Bromo or iodo substituents (e.g., 3-iodo-9H-carbazole ) enhance intersystem crossing, improving phosphorescence for OLED applications.
  • Alkylation : Long alkyl chains (e.g., hexyl groups ) increase solubility in organic solvents, facilitating thin-film fabrication.
  • Electron-Withdrawing Groups : Nitro or carbonyl substituents redshift absorption/emission spectra via conjugation .

Basic: Which software tools are recommended for refining crystal structures of carbazole derivatives, and what are their limitations?

Methodological Answer:

  • SHELX Suite : SHELXL is widely used for small-molecule refinement but struggles with severe disorder or twinning .
  • Olex2 : Integrates SHELX functions with user-friendly GUI but requires high-resolution data (<1.0 Å) for accurate hydrogen positioning .
  • Mercury (CCDC) : Visualizes packing diagrams but lacks advanced refinement capabilities .

Advanced: How can researchers design experiments to probe the biological activity of N-hydroxy-9H-carbazole derivatives (e.g., antitumor, antibacterial)?

Methodological Answer:

  • In Vitro Assays :
    • Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram+/Gram– strains .
    • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies :
    • DNA intercalation: UV-vis titration with CT-DNA .
    • Enzyme inhibition: Kinase activity assays (e.g., EGFR inhibition) .

Basic: What purification techniques are most effective for isolating N-hydroxy-9H-carbazole derivatives?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., Hexane → EtOAc) resolves polar impurities .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns separate enantiomers or diastereomers .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of N-hydroxy-9H-carbazole-based materials?

Methodological Answer:

  • DFT Calculations : Predict HOMO/LUMO levels for photoconductive materials (e.g., bandgap engineering for OLEDs ).
  • Molecular Docking : Simulate binding to biological targets (e.g., DNA topoisomerase II for antitumor agents ).
  • MD Simulations : Assess stability of carbazole-polymer composites in photovoltaic applications .

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